molecular formula C4H5I2N3 B2610122 6-Iodopyridazin-3-amine hydroiodide CAS No. 89602-33-5

6-Iodopyridazin-3-amine hydroiodide

Cat. No.: B2610122
CAS No.: 89602-33-5
M. Wt: 348.914
InChI Key: ONFVJLIKJSYVKF-UHFFFAOYSA-N
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Description

6-Iodopyridazin-3-amine hydroiodide is a chemical compound with the molecular formula C4H5I2N3 and a molecular weight of 348.91 g/mol . It is a derivative of pyridazine, a heterocyclic aromatic organic compound, and contains iodine atoms at specific positions on the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodopyridazin-3-amine hydroiodide typically involves the iodination of pyridazin-3-amine. One common method includes the reaction of pyridazin-3-amine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Iodopyridazin-3-amine hydroiodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atoms.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing the iodine atoms.

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Deiodinated derivatives.

Scientific Research Applications

6-Iodopyridazin-3-amine hydroiodide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 6-Iodopyridazin-3-amine hydroiodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodopyridazin-3-amine hydroiodide is unique due to the presence of both iodine atoms and the hydroiodide component, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

6-iodopyridazin-3-amine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3.HI/c5-3-1-2-4(6)8-7-3;/h1-2H,(H2,6,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFVJLIKJSYVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N)I.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5I2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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